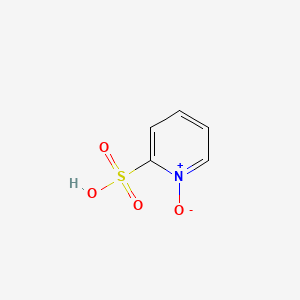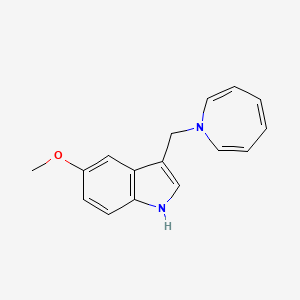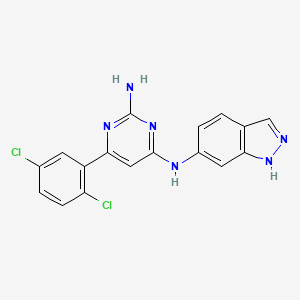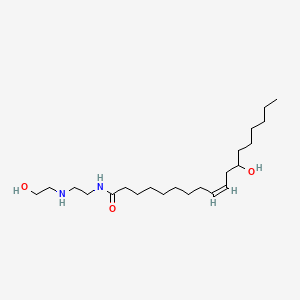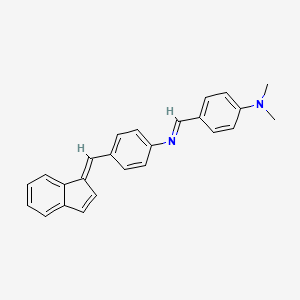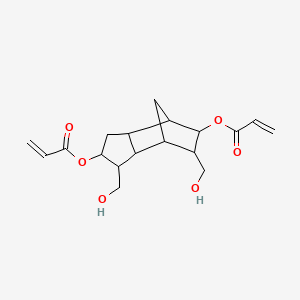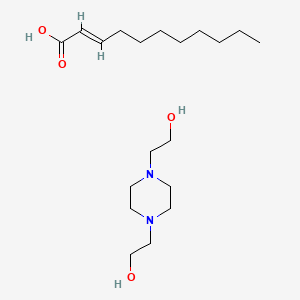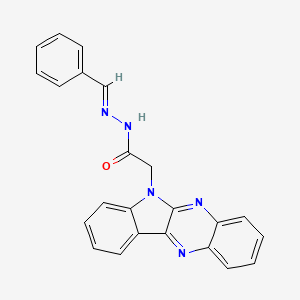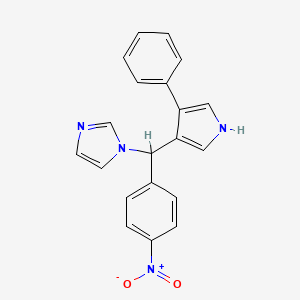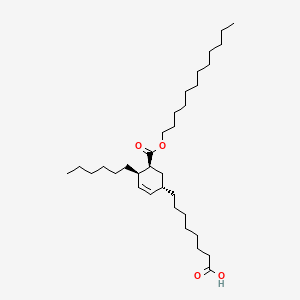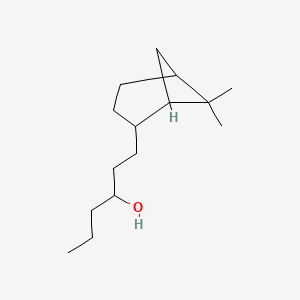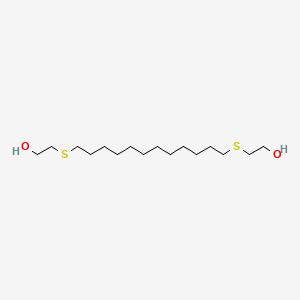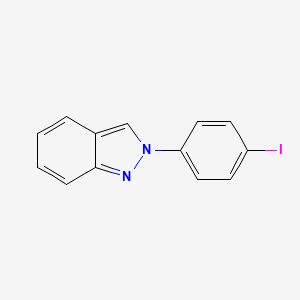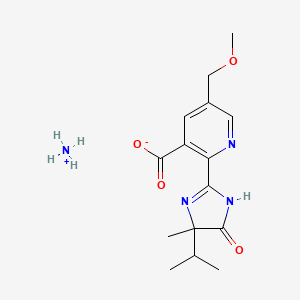
Imazamox-ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imazamox-ammonium is a herbicide belonging to the imidazolinone family. It is widely used for controlling grass and broadleaf weeds in various crops. The compound is known for its systemic action, meaning it is absorbed by the plant and translocated to the growing points, where it inhibits essential enzymes, leading to the plant’s death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Imazamox-ammonium is synthesized through a series of chemical reactions involving the formation of imidazolinone rings. The key steps include:
Formation of Imidazolinone Ring: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazolinone ring.
Ammonium Salt Formation: The final step involves converting the imazamox into its ammonium salt form by reacting it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Using techniques like crystallization and filtration to obtain pure this compound.
Quality Control: Ensuring the final product meets industry standards for herbicide formulations.
Análisis De Reacciones Químicas
Types of Reactions
Imazamox-ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Imazamox-ammonium has a wide range of scientific research applications, including:
Agriculture: Used extensively as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its persistence in soil and impact on soil microorganisms.
Biological Studies: Investigating its effects on plant physiology and genetic expression.
Chemical Studies: Studying its chemical properties and reactions to develop new herbicide formulations.
Mecanismo De Acción
Imazamox-ammonium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By blocking ALS, this compound prevents protein synthesis and cell division, leading to the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
Imazethapyr: Another imidazolinone herbicide with similar mode of action but different chemical structure.
Imazapyr: Known for its broad-spectrum herbicidal activity.
Imazapic: Used for controlling a wide range of weeds in various crops.
Uniqueness of Imazamox-ammonium
This compound is unique due to its specific chemical structure, which allows for effective control of both grass and broadleaf weeds. Its systemic action and ability to be absorbed by both roots and foliage make it highly effective in various agricultural settings .
Propiedades
Número CAS |
247057-22-3 |
|---|---|
Fórmula molecular |
C15H22N4O4 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
azanium;5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H19N3O4.H3N/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4;/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21);1H3 |
Clave InChI |
GNZZHGJSMCDMBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)[O-])C.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


